molecular formula C23H32N4O5 B147825 tert-Butyloxycarbonyl-prolyl-dehydrophenylalanyl-glycyl-ethylamide CAS No. 125768-11-8

tert-Butyloxycarbonyl-prolyl-dehydrophenylalanyl-glycyl-ethylamide

Cat. No. B147825
M. Wt: 444.5 g/mol
InChI Key: YVPSQTILRMLJPC-DNKLCNGGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyloxycarbonyl-prolyl-dehydrophenylalanyl-glycyl-ethylamide (Boc-Pro-D-Phe-Gly-NH-Et) is a peptide that has gained significant attention in scientific research due to its potential applications in various fields. This peptide is a synthetic derivative of a natural peptide, and it has been studied extensively for its biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of Boc-Pro-D-Phe-Gly-NH-Et involves its ability to bind to specific receptors or enzymes. For example, the peptide binds to the active site of ACE and inhibits its activity, which leads to a decrease in blood pressure. Similarly, the peptide binds to the NPY receptor and activates downstream signaling pathways, which results in the regulation of various physiological processes.

Biochemical And Physiological Effects

Boc-Pro-D-Phe-Gly-NH-Et has been shown to exhibit several biochemical and physiological effects. For example, the peptide has been found to decrease blood pressure by inhibiting ACE activity. It has also been shown to regulate appetite and pain by binding to NPY receptors. Additionally, Boc-Pro-D-Phe-Gly-NH-Et has been found to exhibit anticancer activity by inducing apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

One of the advantages of using Boc-Pro-D-Phe-Gly-NH-Et in lab experiments is its high purity and stability. The use of SPPS techniques ensures that the peptide is free from impurities and is stable under various experimental conditions. However, one of the limitations of using this peptide is its cost, which can be a barrier for some research groups.

Future Directions

There are several future directions for the use of Boc-Pro-D-Phe-Gly-NH-Et in scientific research. One direction is the development of more potent and selective inhibitors of ACE and DPP-IV. Another direction is the identification of new NPY receptor ligands for the treatment of various diseases. Additionally, the use of Boc-Pro-D-Phe-Gly-NH-Et in cancer therapy is an area of active research, and further studies are needed to elucidate its mechanisms of action and potential clinical applications.
Conclusion:
In conclusion, Boc-Pro-D-Phe-Gly-NH-Et is a synthetic peptide that has gained significant attention in scientific research due to its potential applications in various fields. The peptide is synthesized using SPPS techniques and has been used in drug discovery, peptide receptor targeting, and cancer therapy. Boc-Pro-D-Phe-Gly-NH-Et exhibits potent inhibitory effects on ACE and DPP-IV and selectively binds to NPY receptors. The peptide has several biochemical and physiological effects, including the regulation of blood pressure, appetite, and pain. Although there are limitations to its use in lab experiments, Boc-Pro-D-Phe-Gly-NH-Et has several future directions for scientific research, including the development of more potent and selective inhibitors and the identification of new NPY receptor ligands.

Synthesis Methods

The synthesis of Boc-Pro-D-Phe-Gly-NH-Et involves the use of solid-phase peptide synthesis (SPPS) techniques. The process starts with the attachment of the first amino acid, Boc-Pro, to a solid support. The next amino acid, D-Phe, is then attached to the Boc-Pro through a peptide bond. The remaining amino acids, Gly and Et-NH2, are then sequentially added to the growing peptide chain. Finally, the peptide is cleaved from the solid support and purified using various chromatographic techniques.

Scientific Research Applications

Boc-Pro-D-Phe-Gly-NH-Et has been used in various scientific research applications, including drug discovery, peptide receptor targeting, and cancer therapy. This peptide has been found to exhibit potent inhibitory effects on several enzymes, including angiotensin-converting enzyme (ACE) and dipeptidyl peptidase IV (DPP-IV). It has also been shown to selectively bind to neuropeptide Y (NPY) receptors, which are involved in the regulation of appetite, anxiety, and pain.

properties

CAS RN

125768-11-8

Product Name

tert-Butyloxycarbonyl-prolyl-dehydrophenylalanyl-glycyl-ethylamide

Molecular Formula

C23H32N4O5

Molecular Weight

444.5 g/mol

IUPAC Name

tert-butyl (2S)-2-[[(Z)-3-[[2-(ethylamino)-2-oxoethyl]amino]-3-oxo-1-phenylprop-1-en-2-yl]carbamoyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C23H32N4O5/c1-5-24-19(28)15-25-20(29)17(14-16-10-7-6-8-11-16)26-21(30)18-12-9-13-27(18)22(31)32-23(2,3)4/h6-8,10-11,14,18H,5,9,12-13,15H2,1-4H3,(H,24,28)(H,25,29)(H,26,30)/b17-14-/t18-/m0/s1

InChI Key

YVPSQTILRMLJPC-DNKLCNGGSA-N

Isomeric SMILES

CCNC(=O)CNC(=O)/C(=C/C1=CC=CC=C1)/NC(=O)[C@@H]2CCCN2C(=O)OC(C)(C)C

SMILES

CCNC(=O)CNC(=O)C(=CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)OC(C)(C)C

Canonical SMILES

CCNC(=O)CNC(=O)C(=CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)OC(C)(C)C

sequence

PXG

synonyms

Boc-Pro-dPhe-Gly-NHEt
tert-butyloxycarbonyl-prolyl-dehydrophenylalanyl-glycyl-ethylamide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.